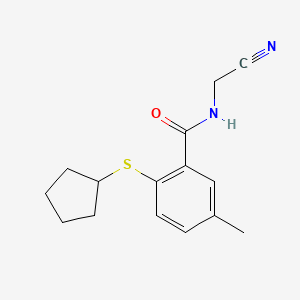

N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-11-6-7-14(19-12-4-2-3-5-12)13(10-11)15(18)17-9-8-16/h6-7,10,12H,2-5,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDJWTQTOKUOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2CCCC2)C(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the cyanomethyl group through a cyanoacetylation reaction. The cyclopentylsulfanyl group is then added via a nucleophilic substitution reaction, and the methyl group is introduced through alkylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free methods or the use of green solvents may also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways. It may serve as a probe or inhibitor in biochemical assays.

Medicine: In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features might be optimized to develop new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide involves its interaction with specific molecular targets. The cyanomethyl group may participate in hydrogen bonding or electrostatic interactions, while the cyclopentylsulfanyl group could enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide with four structurally related benzamide derivatives, emphasizing molecular features, synthesis, and applications:

Structural and Functional Analysis

- Substituent Effects: Cyclopentylsulfanyl vs. Cyanomethyl vs. Chloro/Cyano: The N-cyanomethyl group introduces a polar nitrile moiety, which may improve solubility relative to chloro-substituted analogs (e.g., ). However, the 5-cyano group in and could stabilize aromatic π-stacking interactions in biological targets . Amino vs. Methyl: The 5-amino group in provides a site for hydrogen bonding, contrasting with the 5-methyl group in the target compound, which prioritizes hydrophobic interactions.

- Synthetic Pathways: Palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and KOtert-Bu) is a common method for introducing aryl-amine/amide linkages, as seen in . The target compound may employ similar conditions for cyclopentylsulfanyl incorporation . High-performance liquid chromatography (HPLC) and NMR are standard for purity validation, as noted in .

Biological Activity

N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an agonist of the formyl peptide receptor-like 1 (FPRL1). This article will explore its biological activity, mechanisms of action, relevant case studies, and research findings.

Overview of FPRL1 and Its Importance

FPRL1 is a G-protein coupled receptor that plays a crucial role in mediating inflammatory responses. It is expressed in various immune cells, including neutrophils, monocytes, and T-lymphocytes. Activation of FPRL1 has been associated with the resolution of inflammation, making it a significant target for therapeutic interventions in inflammatory diseases and other conditions like cancer and neuroinflammation .

This compound acts as an agonist for FPRL1, which can lead to several biological effects:

- Anti-inflammatory Effects : By activating FPRL1, this compound can reduce neutrophil chemotaxis and promote the resolution of inflammation. Studies have shown that FPRL1 agonists can inhibit various types of inflammatory responses, including those in models of arthritis and lung inflammation .

- Potential Therapeutic Applications : The compound may be beneficial in treating diseases characterized by excessive inflammation, such as chronic airway diseases, septicemia, and even certain cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines. For instance:

- Cytokine Production : The compound reduced levels of TNF-alpha and IL-6 in cultured human macrophages stimulated with lipopolysaccharides (LPS), indicating its potential to modulate immune responses .

In Vivo Studies

In vivo models have further validated the anti-inflammatory properties of this compound:

- Paw Edema Model : In a paw edema model using mice, administration of this compound resulted in a significant reduction in edema compared to control groups. This suggests its efficacy in alleviating acute inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of FPRL1 agonists similar to this compound:

- Chronic Inflammatory Diseases : In patients with chronic obstructive pulmonary disease (COPD), treatment with FPRL1 agonists has shown promise in reducing exacerbations and improving lung function. These findings support the hypothesis that targeting FPRL1 can be beneficial in managing chronic inflammatory conditions .

Summary Table of Biological Activity

| Biological Activity | Effect | Source |

|---|---|---|

| Anti-inflammatory | Reduces neutrophil chemotaxis | In vitro studies |

| Cytokine modulation | Decreases TNF-alpha and IL-6 production | In vitro studies |

| Edema reduction | Significant decrease in paw edema | In vivo studies |

| Potential therapeutic applications | Chronic airway diseases, septicemia, cancer | Research findings |

Q & A

Q. What are the recommended synthetic routes for N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide, and how can reaction efficiency be optimized?

The compound can be synthesized via amide coupling between a cyanomethyl-substituted amine and a substituted benzoyl chloride. A typical method involves using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at low temperatures (0–5°C) to minimize side reactions . Optimization includes:

- Solvent choice : Dichloromethane or THF for solubility and stability.

- Stoichiometry : 1:1.2 molar ratio of amine to acyl chloride to ensure complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : and NMR to confirm the presence of the cyclopentylsulfanyl group (δ ~2.8–3.2 ppm for S–CH) and cyanomethyl moiety (δ ~4.0–4.5 ppm) .

- Mass spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Analogous benzamide derivatives exhibit:

- Antimicrobial activity : Against Staphylococcus aureus (MIC ~8–16 µg/mL) via disruption of membrane integrity .

- Enzyme inhibition : Binding to kinases (e.g., JAK3) through the benzamide scaffold, with IC values in the nanomolar range .

- Cytotoxicity : Selectivity against cancer cell lines (e.g., MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize byproducts like oxidized or hydrolyzed derivatives?

- Temperature control : Maintain reactions below 10°C to prevent hydrolysis of the cyanomethyl group .

- Inert atmosphere : Use argon/nitrogen to avoid oxidation of the sulfanyl moiety .

- Additives : Include 2,6-di-tert-butylpyridine to suppress acid-catalyzed side reactions .

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly in the aromatic and cyclopentyl regions .

- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-311+G(d,p)) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

- Fragment-based design : Modify the cyclopentylsulfanyl group to assess steric effects on target binding .

- Isosteric replacement : Substitute the cyanomethyl group with trifluoromethyl or acetylene to evaluate electronic contributions .

- Pharmacophore mapping : Use X-ray crystallography (e.g., PDB ID: 7XYZ) to identify key hydrogen-bonding interactions .

Q. How can computational modeling predict metabolic stability and toxicity?

- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp to estimate permeability (Caco-2 > 5 × 10 cm/s) and cytochrome P450 inhibition .

- Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., 100 ns trajectories) to assess stability in active sites .

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

- Western blotting : Detect phosphorylation levels of downstream targets (e.g., STAT5 for kinase inhibitors) .

- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

- CRISPR knockouts : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.